Cas no 2172436-64-3 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid)

4-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a stable oxane ring and a flexible propanamidomethyl linker, enhancing solubility and coupling efficiency in solid-phase peptide synthesis (SPPS). The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with sensitive residues. The carboxylic acid functionality allows for straightforward incorporation into peptide chains, while the oxane moiety contributes to conformational rigidity, potentially influencing secondary structure formation. This compound is particularly useful for introducing sterically constrained or hydrophilic motifs in peptide design, making it valuable for medicinal chemistry and bioconjugation research.
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid structure
2172436-64-3 structure
Product Name:4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid
CAS No:2172436-64-3
MF:C25H28N2O6
MW:452.499627113342
CID:5758682
PubChem ID:165545465
Update Time:2025-05-23

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid
    • EN300-1490824
    • 2172436-64-3
    • 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid
    • Inchi: 1S/C25H28N2O6/c28-22(27-16-25(23(29)30)10-13-32-14-11-25)9-12-26-24(31)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: VFBIAHOKONVEHX-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(CNC(CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 114Ų

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Pricemore >>

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4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Related Literature

Additional information on 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid

Professional Introduction to 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic Acid (CAS No. 2172436-64-3)

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid, with the CAS number 2172436-64-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various therapeutic applications. The presence of a fluoren-9-yl moiety and an amide linkage in its backbone suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery efforts.

The chemical structure of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid is notable for its complexity and the strategic placement of functional groups. The fluoren-9-yl substituent, known for its rigidity and electronic properties, can enhance the binding affinity and selectivity of the compound towards biological receptors. Additionally, the amide group provides a site for further derivatization, allowing chemists to modify the compound's pharmacological properties as needed.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorene derivatives due to their favorable photophysical properties and biological activity. The fluoren-9-yl moiety, in particular, has been extensively studied for its potential applications in fluorescent probes and photoactivatable drugs. The incorporation of this group into 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid not only enhances its structural complexity but also opens up possibilities for applications in areas such as bioimaging and photodynamic therapy.

The carboxylic acid group at the 4-position of the oxane ring provides another important functional handle for chemical modifications. This group can be used to form esters, amides, or other derivatives, enabling the synthesis of a diverse range of analogs with tailored properties. Such modifications are crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and bioavailability.

The amine functionality derived from the (9H-fluoren-9-yl)methoxycarbonyl group is particularly noteworthy. This protecting group not only stabilizes the amine but also allows for controlled release in biological systems. The methoxycarbonyl moiety can be selectively removed under specific conditions, making it an excellent tool for prodrug design. This feature is particularly relevant in scenarios where targeted delivery and controlled release are critical for therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid and biological targets. These studies have highlighted the potential of this compound as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, preliminary computational studies suggest that it may interact with enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases.

The synthesis of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and protection-deprotection steps. The use of advanced synthetic techniques such as flow chemistry has shown promise in improving scalability and reproducibility.

In conclusion, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile scaffold for drug discovery efforts. With ongoing research focusing on its potential applications in therapeutic areas such as oncology and inflammation, this compound is poised to make substantial contributions to the field of biomedicine.

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